molecular formula C21H25NO5 B153727 Z-Tyr(tbu)-OH CAS No. 5545-54-0

Z-Tyr(tbu)-OH

Cat. No.: B153727
CAS No.: 5545-54-0
M. Wt: 371.4 g/mol
InChI Key: YKVBQSGNGCKQSV-SFHVURJKSA-N
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Description

Z-Tyr(tbu)-OH: , also known as N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is characterized by the presence of a benzyloxycarbonyl (Z) group protecting the amino group and a tert-butyl (tbu) group protecting the hydroxyl group on the tyrosine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr(tbu)-OH typically involves the protection of the amino and hydroxyl groups of L-tyrosine. The process generally includes the following steps:

    Protection of the amino group: The amino group of L-tyrosine is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms N-benzyloxycarbonyl-L-tyrosine.

    Protection of the hydroxyl group: The hydroxyl group on the tyrosine side chain is then protected by reacting it with tert-butyl chloride in the presence of a base such as potassium carbonate. This step yields N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (this compound).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Z-Tyr(tbu)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The protective groups (benzyloxycarbonyl and tert-butyl) can be removed under specific conditions to yield free L-tyrosine. The benzyloxycarbonyl group is typically removed using hydrogenation in the presence of a palladium catalyst, while the tert-butyl group is removed using acidic conditions such as trifluoroacetic acid.

    Coupling Reactions: this compound can participate in peptide coupling reactions to form peptide bonds with other amino acids. This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

    Acidic Deprotection: Trifluoroacetic acid (TFA).

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products:

    Deprotection: Free L-tyrosine.

    Coupling: Peptides with this compound as a residue.

Scientific Research Applications

Z-Tyr(tbu)-OH has a wide range of applications in scientific research, including:

    Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins due to its protective groups, which prevent side reactions and ensure the integrity of the peptide chain.

    Drug Development: this compound is used in the development of peptide-based drugs, where it serves as a building block for the synthesis of bioactive peptides with therapeutic potential.

    Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules, such as antibodies or enzymes, for various biomedical applications.

    Protein Engineering: this compound is employed in protein engineering to introduce specific modifications into proteins, enhancing their stability, activity, or binding properties.

Mechanism of Action

The mechanism of action of Z-Tyr(tbu)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (benzyloxycarbonyl and tert-butyl) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound does not have a direct biological activity but serves as a crucial intermediate in the synthesis of bioactive peptides and proteins.

Comparison with Similar Compounds

    N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH): Similar to Z-Tyr(tbu)-OH but lacks the tert-butyl protection on the hydroxyl group.

    N-benzyloxycarbonyl-O-methyl-L-tyrosine (Z-Tyr(OMe)-OH): Similar to this compound but has a methyl group instead of a tert-butyl group protecting the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both benzyloxycarbonyl and tert-butyl protective groups, which provide enhanced stability and selectivity during peptide synthesis. The tert-butyl group offers steric protection, preventing side reactions that may occur with other protecting groups such as methyl or benzyl.

Properties

IUPAC Name

(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVBQSGNGCKQSV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359663
Record name Z-TYR(TBU)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5545-54-0
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5545-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-TYR(TBU)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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